![molecular formula C16H24N2O4 B1603355 N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine CAS No. 883554-89-0](/img/structure/B1603355.png)
N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine
Overview
Description
N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine (CAS 883554-89-0) is a compound used in organic synthesis. It is also known as tert-Butyl N-(3-aminophenyl)-N-[(tert-butoxy)carbonyl]carbamate . The Boc (tert-butoxycarbonyl) group is commonly used for amine protection due to its stability under various conditions.
Synthesis Analysis
The synthesis of this compound typically involves the reaction of aniline with di-tert-butyldicarbonate (Boc) in the presence of a base. The Boc group is introduced using commercially available Boc anhydride (Boc)₂O under standard basic conditions .Molecular Structure Analysis
The molecular formula of this compound is C₁₆H₂₄N₂O₄, with a molecular weight of 308.37 g/mol . The Boc group is attached to the amino group of benzene-1,3-diamine.Chemical Reactions Analysis
This compound can participate in various reactions, including guanylation of aryl amines catalyzed by lanthanum amides and the preparation of dichloroimidazolidine-4,5-dione by reacting with oxalyl chloride .Scientific Research Applications
Chemical Synthesis and Modification N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine serves as a precursor for a variety of chemical syntheses, illustrating its versatility in organic chemistry. A notable application is its use in the facile N-tert-butoxycarbonylation of amines, which allows for the efficient production of N-tert-butylcarbamates under solvent-free conditions at room temperature, showcasing excellent yields (N. Suryakiran et al., 2006). This reaction highlights the chemical's ability to facilitate modifications of amines, crucial for developing pharmaceuticals and fine chemicals.
Asymmetric Synthesis and Catalysis The compound has also found application in asymmetric synthesis. For instance, it is involved in the synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines, leading to high yields and diastereoselectivities (T. P. Tang et al., 2001). These amino alcohols are vital intermediates in the production of various biologically active molecules, highlighting the compound's importance in creating complex, chirally pure substances.
Radical Chemistry and Polymerization In radical chemistry, di-tert-butyl peroxide, closely related to this compound through its tert-butoxy groups, demonstrates the generation of tert-butoxy radicals. These radicals play a significant role in initiating polymerization processes and modifying phenols, indicating the broader applicability of tert-butoxy derivatives in polymer science and material engineering (P. Das et al., 1981).
Ligand Design and Luminescence Moreover, derivatives of this compound are explored in the design of luminescent metal complexes. The structural similarity to terpyridine makes these compounds valuable in creating brightly luminescent metal complexes, which have applications in organic light-emitting diodes (OLEDs) and as cell imaging agents (J. Williams, 2009). This application showcases the intersection of organic chemistry and materials science, leading to innovations in display technologies and biomedical imaging.
Catalysis and Functionalization The influence of tert-butoxy derivatives extends into catalysis, where they contribute to the development of highly active and efficient catalysts for the alkoxycarbonylation of alkenes (Kaiwu Dong et al., 2017). These catalytic processes are foundational in industrial chemistry, enabling the production of esters from alkenes, which are pivotal in synthesizing a wide range of chemicals and materials.
Mechanism of Action
properties
IUPAC Name |
tert-butyl N-(3-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-9-7-8-11(17)10-12/h7-10H,17H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLPWCLUVPDFOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC(=C1)N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592149 | |
Record name | Di-tert-butyl (3-aminophenyl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
883554-89-0 | |
Record name | Di-tert-butyl (3-aminophenyl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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